1-Aminoguanosine-3',5'-monophosphate (sodium salt) is a nucleotide analog that serves as a substrate for cyclic guanosine monophosphate-dependent protein kinases. It is classified under the category of nucleotides and is particularly significant in biochemical research due to its role in cellular signaling pathways. The compound has a molecular formula of CHNOP·Na and a molecular weight of approximately 382.2 g/mol. It is primarily utilized in studies involving cyclic guanosine monophosphate signaling, which is crucial for various physiological processes.
This compound is synthesized in laboratories and is not typically found in nature. It is classified as a nucleotide and more specifically as an analog of cyclic guanosine monophosphate, which is a second messenger involved in numerous signaling pathways within cells. The compound's CAS number is 1380911-23-8, indicating its unique identification in chemical databases.
1-Aminoguanosine-3',5'-monophosphate (sodium salt) can be synthesized through several methods, primarily involving the modification of existing nucleotide structures. The synthesis typically involves:
The synthesis process generally includes steps such as protection of functional groups, nucleophilic substitution, and deprotection to yield the final product. The purity of the synthesized compound is often assessed using techniques such as high-performance liquid chromatography or mass spectrometry.
The molecular structure of 1-Aminoguanosine-3',5'-monophosphate (sodium salt) includes:
The compound's structural details can be represented as follows:
1-Aminoguanosine-3',5'-monophosphate (sodium salt) participates in various biochemical reactions, particularly those involving phosphorylation and dephosphorylation processes.
In cellular contexts, it can act as a substrate for enzymes such as:
Additionally, it may undergo hydrolysis under specific conditions, leading to the release of guanosine and phosphate.
The mechanism of action for 1-Aminoguanosine-3',5'-monophosphate (sodium salt) primarily revolves around its role as a substrate for cyclic guanosine monophosphate-dependent protein kinases. Upon binding to these kinases:
Studies have shown that modulation of cyclic guanosine monophosphate levels can significantly influence physiological responses, including vasodilation and inhibition of platelet aggregation.
Relevant data regarding its physical state and stability are crucial for laboratory handling and experimental design.
1-Aminoguanosine-3',5'-monophosphate (sodium salt) has several scientific applications, including:
The evolutionary trajectory of purine-based signaling molecules reveals a conserved exploitation of nucleotide structures for intracellular communication. Guanosine 3',5'-cyclic monophosphate (cyclic guanosine monophosphate) and adenosine 3',5'-cyclic monophosphate (cyclic adenosine monophosphate) emerged early as primordial second messengers due to their molecular stability and adaptability in enzyme-substrate interactions. Cyclic guanosine monophosphate, derived from guanosine triphosphate via guanylate cyclases, regulates processes as diverse as phototransduction, vasodilation, and neurodevelopment [1]. The structural similarity between cyclic guanosine monophosphate and cyclic adenosine monophosphate—both featuring a purine base, ribose sugar, and cyclic phosphate—allowed for the evolution of complementary yet distinct signaling cascades. Downstream effectors such as cyclic nucleotide-gated ion channels, phosphodiesterases, and protein kinases (e.g., cyclic guanosine monophosphate-dependent protein kinase) evolved to discriminate between these messengers through subtle differences in their binding pockets [1] [5].
Comparative enzymology studies indicate that signaling enzymes catalyzing nucleophilic substitutions at phosphorus (e.g., nucleotide cyclases, kinases) exhibit catalytic powers ranging from 10⁵·⁷ to 10¹¹·⁷, rivaling non-signaling enzymes [5]. This efficiency underscores evolutionary optimization for rapid signal transduction. Notably, the catalytic power of cyclic adenosine monophosphate-dependent protein kinase is ≤8% associative, while G-proteins exhibit ~50% associativity, reflecting divergent mechanistic adaptations [5].
Table 1: Evolutionary Conservation of Key Cyclic Nucleotide Effectors
| Effector Class | Conserved Domains | Biological Functions |
|---|---|---|
| Protein Kinases | Cyclic nucleotide-binding domain | Phosphorylation of metabolic enzymes, ion channels |
| Cyclic Nucleotide-Gated Channels | Cyclic nucleotide-binding domain | Membrane depolarization, sensory transduction |
| Phosphodiesterases | Catalytic PDE domain | Hydrolysis of cyclic nucleotides for signal termination |
Reactive nitrogen and oxygen species (RNS/ROS) drive the endogenous formation of 8-substituted purine derivatives through nitration and hydroxylation reactions. The C8 position of guanine is particularly vulnerable to electrophilic attack due to its high electron density, yielding 8-nitroguanosine and 8-hydroxyguanosine within biomolecules like RNA and DNA [4]. Degradation of these modified macromolecules releases free 8-substituted purines, including 8-nitroguanine and 8-hydroxyguanine. Crucially, enzymatic reduction of 8-nitro groups via cellular reductases generates 8-aminoguanosine, which is subsequently metabolized to 8-aminoguanine by purine nucleoside phosphorylase [4]. This pathway establishes 8-aminoguanine as an endogenous molecule with demonstrable bioactivity.
Mass spectrometry and nuclear magnetic resonance studies confirm the presence of 8-substituted purines in mammalian tissues and urine. Endogenous 8-aminoguanine levels increase under nitrosative stress, linking its production to pathological conditions like inflammation or oxidative damage [4] [8]. Notably, 8-aminoguanine formation may also occur non-enzymatically via direct amination of guanine or guanosine, though enzymatic routes dominate in vivo [4].
Table 2: Endogenous 8-Substituted Purines and Their Precursors
| Compound | Precursor Pathway | Detection Site | Chemical Signature |
|---|---|---|---|
| 8-Nitroguanosine | RNS-mediated RNA nitration | Urine, inflamed tissues | -NO₂ group at C8 |
| 8-Aminoguanine | Reduction of 8-nitroguanine | Renal interstitium | -NH₂ group at C8 |
| 8-Hydroxy-2'-deoxyguanosine | ROS-mediated DNA oxidation | Plasma, urine | -OH group at C8 |
The rational design of cyclic nucleotide analogs commenced in the 1960s with the isolation of native cyclic adenosine monophosphate and cyclic guanosine monophosphate. Early modifications focused on enhancing membrane permeability and resistance to phosphodiesterase degradation. Dibutyryl cyclic adenosine monophosphate (sodium salt), synthesized by butyrylation of the ribose hydroxyl groups, exemplified this strategy. Its lipophilic side chains facilitated cellular uptake and prolonged intracellular activity, enabling foundational studies on cyclic adenosine monophosphate-dependent protein kinase signaling in hepatocytes and glial cells [3]. However, this analog suffered from off-target effects, including activation of non-kinase proteins [3].
The 1980s–1990s saw the development of site-selective analogs like 8-(4-Chlorophenylthio) adenosine-3',5'-cyclic monophosphate sodium salt. This compound combined a sulfur-for-oxygen substitution at the phosphate with a chlorophenyl group at C8, conferring both lipophilicity (logP = 2.65) and preferential activation of cyclic adenosine monophosphate-dependent protein kinase type II [6]. Unexpectedly, it also activated cyclic guanosine monophosphate-dependent protein kinase and inhibited phosphodiesterase V, revealing limitations in early selectivity paradigms [6]. Concurrently, 2',3'-cyclic guanosine monophosphate-adenosine monophosphate emerged as the first endogenous cyclic dinucleotide, identified as a high-affinity stimulator of interferon genes (STING) agonist (Kd = 3.79 nM for human STING) [7]. Its mixed phosphodiester linkages inspired synthetic immunomodulators.
Table 3: Structural Evolution of Key Cyclic Nucleotide Analogs
| Analog | Structural Modification | Target Specificity | Research Applications |
|---|---|---|---|
| Dibutyryl cyclic adenosine monophosphate | Butyryl esters at ribose 2'-OH | Cyclic adenosine monophosphate-dependent protein kinase (weak) | Glial cell differentiation, hepatocyte metabolism [3] |
| 8-(4-Chlorophenylthio) cyclic adenosine monophosphate | C8 phenylthioether, thiophosphate | Cyclic adenosine monophosphate-dependent protein kinase II > cyclic guanosine monophosphate-dependent protein kinase | Epac activation, macrophage repolarization [6] |
| 2',3'-cyclic guanosine monophosphate-adenosine monophosphate | Mixed 2'-5'/3'-5' phosphodiesters | STING receptor | Innate immunity, cancer immunotherapy [7] |
These innovations laid the groundwork for precision-targeted analogs, including 1-aminoguanosine-3',5'-monophosphate sodium salt, which integrates an amino group at the purine C1 position—a modification distinct from classical C8 substitutions—to exploit novel receptor interactions while preserving the cyclic phosphate backbone essential for second messenger function.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1